molecular formula C26H23ClN2O4S B2633718 ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 866038-68-8

ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2633718
CAS No.: 866038-68-8
M. Wt: 494.99
InChI Key: OWZGZPOZDWUPKH-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound that features a combination of sulfonyl, imidazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multiple steps. One common route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting benzil with ammonium acetate in the presence of acetic acid.

    Introduction of the sulfonyl group: The imidazole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the sulfonyl group.

    Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base like sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonyl and imidazole groups on biological systems.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can affect enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
  • Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
  • Ethyl 2-{2-[(4-bromobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Uniqueness

Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is unique due to the presence of the 4-chlorobenzyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 2-[2-[(4-chlorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-2-33-23(30)17-29-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)28-26(29)34(31,32)18-19-13-15-22(27)16-14-19/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZGZPOZDWUPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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